molecular formula C24H24N6S2 B2953438 1,2-bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane CAS No. 500267-74-3

1,2-bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane

Cat. No. B2953438
CAS RN: 500267-74-3
M. Wt: 460.62
InChI Key: QTOHUYFAVPRFRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The bond lengths and angles, hybridization of atoms, and presence of any functional groups are also analyzed.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves analyzing properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Bis-triazole Derivatives : Research has focused on synthesizing new derivatives of bis-1,2,4-triazole compounds. These derivatives have been prepared by treating amino-triazoles with bis-aldehydes, followed by reduction to afford compounds with varying phenoxy and ethane/propane derivatives. Characterization using IR, NMR, and mass spectral data confirms the successful synthesis of these new compounds (Bekircan & Bektaş, 2006).

Structural Studies

  • Crystal Structures of Bis-Triazene Compounds : Studies on the crystal and molecular structure of bis-triazene derivatives with aryl substituents of opposite polarity have been conducted. These studies, using single-crystal X-ray diffraction analysis, reveal the conformational differences in the solid state, contributing to our understanding of molecular interactions and structural properties of such compounds (Pottie et al., 1998).

Coordination Chemistry and Polymers

  • Diorganotin(IV) Complexes with Bis(triazol-1-yl)alkanes : A novel poly(triazol-1-yl)alkane ligand has been synthesized and used to react with diphenyltin(IV) halides to yield novel diorganotin complexes. These studies highlight the potential of using bis(triazol-1-yl)alkanes in forming linkage coordination polymers with metal atoms, offering insights into the design of new materials with potential applications in catalysis and materials science (Tang et al., 2000).

Photoluminescent Properties

  • Coordination Polymers with Luminescent Properties : A series of coordination polymers based on flexible bis(triazole) ligands and dinitrosalicylic acid have been synthesized. These polymers exhibit varying structural motifs and demonstrate strong luminescent emission, highlighting their potential use in optical materials and sensing applications (Yang et al., 2013).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound, such as its potential uses, modifications that can be made to its structure to enhance its properties, or new methods of synthesizing it .

properties

IUPAC Name

4-phenyl-3-[2-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6S2/c1-3-17-31-23-27-25-21(29(23)19-11-7-5-8-12-19)15-16-22-26-28-24(32-18-4-2)30(22)20-13-9-6-10-14-20/h3-14H,1-2,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOHUYFAVPRFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane

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